molecular formula C13H17NO4 B7725755 4-Methoxy-3-(morpholin-4-ium-4-ylmethyl)benzoate

4-Methoxy-3-(morpholin-4-ium-4-ylmethyl)benzoate

Cat. No.: B7725755
M. Wt: 251.28 g/mol
InChI Key: XQGGOCJADNCVHW-UHFFFAOYSA-N
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Description

4-Methoxy-3-(morpholin-4-ium-4-ylmethyl)benzoate is a chemical compound with the molecular formula C13H17NO4. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound features a benzoate core substituted with a methoxy group and a morpholin-4-ium-4-ylmethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(morpholin-4-ium-4-ylmethyl)benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the benzoate core: This can be achieved through the esterification of 4-methoxybenzoic acid with an appropriate alcohol.

    Introduction of the morpholin-4-ium-4-ylmethyl group: This step involves the reaction of the benzoate intermediate with morpholine under specific conditions, such as the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(morpholin-4-ium-4-ylmethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzoate core can be reduced to form a benzyl alcohol derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles under basic conditions.

Major Products

    Oxidation: Formation of 4-formyl-3-(morpholin-4-ium-4-ylmethyl)benzoate or 4-carboxy-3-(morpholin-4-ium-4-ylmethyl)benzoate.

    Reduction: Formation of 4-methoxy-3-(morpholin-4-ium-4-ylmethyl)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-(morpholin-4-ium-4-ylmethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(morpholin-4-ium-4-ylmethyl)benzoate involves its interaction with specific molecular targets and pathways. The morpholin-4-ium-4-ylmethyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Lacks the morpholin-4-ium-4-ylmethyl group, resulting in different chemical properties and applications.

    3-(Morpholin-4-ium-4-ylmethyl)benzoic acid: Lacks the methoxy group, leading to variations in reactivity and biological activity.

    4-Methoxy-3-(piperidin-4-ylmethyl)benzoate: Similar structure but with a piperidine ring instead of morpholine, affecting its chemical behavior and applications.

Uniqueness

4-Methoxy-3-(morpholin-4-ium-4-ylmethyl)benzoate is unique due to the presence of both the methoxy and morpholin-4-ium-4-ylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

4-methoxy-3-(morpholin-4-ium-4-ylmethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-17-12-3-2-10(13(15)16)8-11(12)9-14-4-6-18-7-5-14/h2-3,8H,4-7,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGGOCJADNCVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)[O-])C[NH+]2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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